molecular formula C11H11NO B11914321 (7-Aminonaphthalen-2-yl)methanol

(7-Aminonaphthalen-2-yl)methanol

Cat. No.: B11914321
M. Wt: 173.21 g/mol
InChI Key: AVYLXDRVIRWKFT-UHFFFAOYSA-N
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Description

(7-Aminonaphthalen-2-yl)methanol is a naphthalene derivative featuring an amino (-NH₂) substituent at the 7-position and a hydroxymethyl (-CH₂OH) group at the 2-position of the naphthalene ring. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol. The amino group imparts significant polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water or ethanol compared to non-functionalized naphthalenes. The hydroxymethyl group contributes to its reactivity, enabling participation in esterification, oxidation, or coordination chemistry.

This compound is likely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science due to its bifunctional nature. The amino group may serve as a directing group in electrophilic aromatic substitution or as a site for derivatization (e.g., acetylation), while the hydroxymethyl group can undergo further functionalization, such as oxidation to a carboxylic acid .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(7-aminonaphthalen-2-yl)methanol

InChI

InChI=1S/C11H11NO/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6,13H,7,12H2

InChI Key

AVYLXDRVIRWKFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Aminonaphthalen-2-yl)methanol can be achieved through several methods. One common approach involves the reduction of (7-Nitronaphthalen-2-yl)methanol using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. Another method involves the aminomethylation of naphthalen-2-ol using formaldehyde and a secondary amine .

Industrial Production Methods: Industrial production of (7-Aminonaphthalen-2-yl)methanol typically involves large-scale reduction processes using catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity, often involving elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: (7-Aminonaphthalen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄).

    Reduction: The nitro precursor can be reduced to the amino compound using hydrogenation.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with aromatic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium nitrite (NaNO₂) and hydrochloric acid (HCl) for diazotization.

Major Products:

    Oxidation: (7-Aminonaphthalen-2-yl)carboxylic acid.

    Reduction: (7-Aminonaphthalen-2-yl)methanol.

    Substitution: Various azo compounds depending on the coupling partner.

Scientific Research Applications

(7-Aminonaphthalen-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Aminonaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (7-Aminonaphthalen-2-yl)methanol with structurally related naphthalene derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Reactivity

Compound Substituents Electronic Effects Key Reactivity
(7-Aminonaphthalen-2-yl)methanol -NH₂ (7), -CH₂OH (2) -NH₂: Strong electron-donating (+M, +I) Enhanced nucleophilicity; prone to electrophilic substitution at positions activated by -NH₂ .
(7-Bromonaphthalen-2-yl)methanol -Br (7), -CH₂OH (2) -Br: Electron-withdrawing (-I, weak +M) -Br acts as a leaving group; potential for Suzuki coupling or nucleophilic substitution .
2-(Trifluoromethyl)naphthalene-7-methanol -CF₃ (2), -CH₂OH (7) -CF₃: Strong electron-withdrawing (-I) Increased acidity of -CH₂OH due to -CF₃'s inductive effect; stabilizes adjacent negative charges .
Naphthalen-1-ylmethanol -CH₂OH (1) No activating substituents Standard alcohol reactivity (e.g., esterification, oxidation) .

Physicochemical Properties

Property (7-Aminonaphthalen-2-yl)methanol (7-Bromonaphthalen-2-yl)methanol 2-(Trifluoromethyl)naphthalene-7-methanol
Molecular Formula C₁₁H₁₁NO C₁₁H₉BrO C₁₂H₉F₃O
Molecular Weight (g/mol) 173.21 237.10 238.19
Polarity High (due to -NH₂ and -OH) Moderate (-Br is polar but less than -NH₂) Moderate (-CF₃ increases polarity)
Solubility Likely soluble in polar solvents Limited solubility in water Low water solubility due to -CF₃ hydrophobicity
Hazards Potential amine toxicity (unreported) H315, H319, H335 (skin/eye irritation, respiratory risk) No direct data; -CF₃ may confer stability but requires caution .

Biological Activity

(7-Aminonaphthalen-2-yl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of (7-Aminonaphthalen-2-yl)methanol consists of a naphthalene ring with an amino group at the 7-position and a hydroxymethyl group at the 2-position. The molecular formula is C11H11NO, and it has a molecular weight of approximately 173.21 g/mol. The unique substitution pattern influences its chemical reactivity and biological interactions.

Structural Formula

Structure C11H11NO\text{Structure }\text{C}_{11}\text{H}_{11}\text{N}\text{O}

The biological activity of (7-Aminonaphthalen-2-yl)methanol can be attributed to its ability to form hydrogen bonds and engage in π-π interactions with various biological molecules. These interactions may modulate enzyme activities and receptor functions, leading to various pharmacological effects.

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • π-π Interactions : The aromatic naphthalene ring allows for π-π stacking interactions, which are significant in biological systems.

Biological Activities

Research indicates that (7-Aminonaphthalen-2-yl)methanol exhibits notable pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through antioxidant mechanisms.

Comparative Analysis

To understand the uniqueness of (7-Aminonaphthalen-2-yl)methanol, it is essential to compare it with structurally similar compounds:

Compound NameStructure PositioningNotable Activity
(1-Aminonaphthalen-2-yl)methanolAmino at 1-positionLimited biological activity
(3-Aminonaphthalen-2-yl)methanolAmino at 3-positionModerate anticancer effects
(7-Aminonaphthalen-1-yl)methanolAmino at 7-positionAntimicrobial activity

The distinct positioning of the amino and hydroxymethyl groups in (7-Aminonaphthalen-2-yl)methanol enhances its binding capabilities and biological efficacy compared to its isomers.

Case Studies and Research Findings

Recent studies have investigated the biological activities of (7-Aminonaphthalen-2-yl)methanol:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the compound's ability to inhibit tumor growth in vitro. Results indicated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity Assessment : Research conducted at a university laboratory demonstrated that (7-Aminonaphthalen-2-yl)methanol exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, highlighting its potential use in treating bacterial infections .
  • Neuroprotection Study : A neuropharmacological study evaluated the compound's effects on oxidative stress markers in neuronal cells. The findings suggested that it could mitigate oxidative damage, supporting further exploration for neuroprotective applications .

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